4-Pyridinealdoxime

Description

Structure

3D Structure

Properties

CAS No. |

696-54-8 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5- |

InChI Key |

OFYLBLSSPQTTHT-YVMONPNESA-N |

SMILES |

C1=CN=CC=C1C=NO |

Isomeric SMILES |

C1=CN=CC=C1/C=N\O |

Canonical SMILES |

C1=CN=CC=C1C=NO |

Pictograms |

Irritant |

Synonyms |

Isonicotinaldehyde Oxime; 4-Pyridinaldoxime; 4-Pyridinecarboxaldehyde Oxime; NSC 63847; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridinealdoxime

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Pyridinealdoxime (CAS 696-54-8), a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as isonicotinaldehyde oxime, is a pyridine derivative with a molecular formula of C6H6N2O.[4][5] It presents as a white to off-white crystalline powder.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules and has demonstrated notable applications in medicinal chemistry.[1][2] One of its most recognized roles is as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, making it a key area of study for the development of antidotes to nerve agent poisoning.[1][3][6] Its unique structure, featuring both a pyridine ring and an aldoxime functional group, imparts specific chemical properties that are leveraged in diverse synthetic pathways.[1]

Key Physicochemical Properties:

| Property | Value | References |

| Molecular Weight | 122.12 g/mol | [4][5] |

| Melting Point | 131-133 °C | [4][7] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1] |

| pKa | pK1: 4.73, pK2: 10.03 (at 25°C) | [4] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Underlying Chemistry

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH2OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid or base-catalyzed.

The overall reaction is as follows:

Causality in Experimental Choices

The choice of reagents and reaction conditions is critical for maximizing yield and purity.

-

Hydroxylamine Salt: Hydroxylamine is typically used in the form of its hydrochloride (NH2OH·HCl) or sulfate salt for improved stability.[2][8]

-

Base: A base, such as sodium bicarbonate or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[9][10]

-

Solvent: A protic solvent like methanol or ethanol is commonly employed as it effectively dissolves both the reactants and facilitates the proton transfer steps in the mechanism.[1][8]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound Hydrochloride

Materials:

-

4-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (e.g., 25.0 g, 233 mmol) in methanol (e.g., 100 ml).[8]

-

To this solution, add hydroxylamine hydrochloride (e.g., 17.84 g, 250 mmol).[8]

-

Stir the mixture at room temperature for approximately 15 minutes.[8] A white solid, the hydrochloride salt of this compound, will precipitate.[8]

-

Collect the solid by vacuum filtration and wash it with a small amount of cold methanol.

-

Dry the product in vacuo to obtain 4-pyridinecarboxaldehyde oxime, hydrochloride.[8]

Conversion to this compound (Free Base) and Recrystallization

Materials:

-

This compound hydrochloride

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve the 4-pyridinecarboxaldehyde oxime, hydrochloride (e.g., 24.5 g, 154 mmol) in water (e.g., 250 ml).[9]

-

Slowly add solid sodium bicarbonate (e.g., 13 g, 155 mmol) with stirring until the solution is slightly basic.[9] An oily product may form.[9]

-

Extract the aqueous solution with ethyl acetate (e.g., 3 x 400 ml).[9]

-

Combine the organic extracts and wash with a saturated sodium chloride solution.[9]

-

Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

Purification by Recrystallization:

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, water or a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[11][12][13]

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water).[11]

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization: A Multi-Technique Approach

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

-

A singlet for the oxime proton (-OH), typically in the range of 11-12 ppm.

-

A singlet for the methine proton (-CH=N), around 8.1-8.4 ppm.

-

Signals for the pyridine ring protons, usually appearing as doublets or multiplets in the aromatic region (7.5-8.8 ppm).[14]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the pyridine ring and the C=N bond of the oxime group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the key functional groups present in the molecule.[15][16][17]

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (oxime) | 1680-1620 |

| C=C and C=N stretches (pyridine ring) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[5] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 122, corresponding to its molecular weight.[18]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

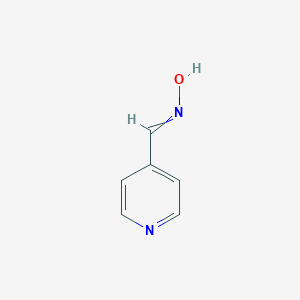

Molecular Structure of this compound

The following diagram depicts the chemical structure of this compound.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their ability to reactivate acetylcholinesterase.[3] This property is crucial in the development of antidotes for organophosphate poisoning, which is a major concern in both agricultural and military contexts.[1][3] Furthermore, the pyridine-aldoxime moiety serves as a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[19][20][21]

References

- This compound - Pipzine Chemicals. (n.d.).

-

Synthesis of 4-pyridine carboxaldehyde oxime, hydrochloride - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-pyridinecarboxaldehyde oxime - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

pyridine-4-aldoxime - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]

- Marek, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Molecules, 20(3), 3681-3696.

-

This compound | C6H6N2O | CID 135460230 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-Pyridinecarboxaldehyde, oxime - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

- Marek, J., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681–3696.

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089.

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2020, February 19). Retrieved January 12, 2026, from [Link]

-

IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]

-

ir spectral study on the nature of 2-pyridine aldoxime methyl chloride interaction with some sterols. i. cholesterol - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 696-54-8: this compound | CymitQuimica [cymitquimica.com]

- 4. 696-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pyridine-4-aldoxime [stenutz.eu]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | 696-54-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. This compound(696-54-8) 1H NMR [m.chemicalbook.com]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. researchgate.net [researchgate.net]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]

- 19. Synthesis and disinfection effect of the pyridine-4-aldoxime based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sarchemlabs.com [sarchemlabs.com]

Introduction: The Pivotal Role of 4-Pyridinealdoxime

An In-Depth Technical Guide to 4-Pyridinealdoxime (CAS 696-54-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, also known as Isonicotinaldehyde oxime (CAS No. 696-54-8), is an organic compound featuring a pyridine ring functionalized with an aldoxime group at the 4-position.[1][2] While a seemingly simple molecule, it serves as a critical structural motif and a foundational tool in medicinal chemistry and toxicology. Its primary significance lies in its role as a nucleophilic agent and, more importantly, as the core pharmacophore for a class of drugs known as acetylcholinesterase (AChE) reactivators.[1] These agents are indispensable antidotes for poisoning by organophosphorus compounds, such as nerve agents (e.g., sarin, VX) and pesticides.[1][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its mechanism of action and practical applications in research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of scientific application. The properties of this compound dictate its handling, formulation, and reactivity.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid that is stable under standard laboratory conditions.[4][5] Its solubility profile—sparingly soluble in water but soluble in organic solvents like ethanol—is a key consideration for reaction and formulation design.[2][4]

| Property | Value | Source(s) |

| CAS Number | 696-54-8 | [6] |

| Molecular Formula | C₆H₆N₂O | [4] |

| Molar Mass | 122.12 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 130-133 °C / 158-160 °C | [4][7][8] |

| Water Solubility | ~10 g/L (20 °C) | [5][7][8] |

| pKa | pK₁: 4.73 (pyridinium ion); pK₂: 10.03 (oxime) | [5][8] |

| Stability | Stable under normal temperatures and pressures | [5][7] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides | [7][9] |

Note: The reported melting point varies across suppliers, likely due to differences in purity or isomeric composition (E/Z oxime isomers).

Spectroscopic Characteristics

Spectroscopic analysis is essential for identity confirmation and structural elucidation.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons on the pyridine ring, typically appearing as two doublets in the δ 7.5-8.7 ppm range. The oxime proton (-NOH) presents as a singlet further downfield, often above δ 10 ppm, while the aldimine proton (-CH=N) appears as a singlet around δ 8.1 ppm.[6][10]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons and the C=N carbon of the oxime group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band for the O-H stretch of the oxime group (around 3200-3000 cm⁻¹). Key peaks also include the C=N (oxime) stretch and the characteristic C=C and C=N stretching vibrations of the pyridine ring.[11]

-

Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[12]

Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both the pyridine nitrogen and the oxime functional group.[4][13]

General Synthesis Pathway

The most common and straightforward synthesis involves the condensation reaction between 4-Pyridinecarboxaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride.[4] The reaction is often performed in a polar solvent like ethanol or water, with a mild base (e.g., sodium carbonate or pyridine) to neutralize the liberated HCl.

The causality for this choice of reactants is clear: the nucleophilic nitrogen of hydroxylamine readily attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime product.

Key Reactivity

-

Quaternization: The nitrogen atom of the pyridine ring is nucleophilic and can be readily alkylated to form quaternary pyridinium salts.[13] This reaction is fundamental to the synthesis of advanced cholinesterase reactivators like pralidoxime (2-PAM) and MMB-4, where the permanent positive charge is crucial for binding to the anionic site of the AChE enzyme.[3][14][15]

-

Ligand Formation: The oxime group is an excellent chelating agent for various metal ions, allowing this compound to be used as a ligand in coordination chemistry to form metal complexes with interesting catalytic or material properties.[1]

Mechanism of Action: Acetylcholinesterase Reactivation

The primary therapeutic relevance of the this compound scaffold is its ability to reverse the inhibition of acetylcholinesterase (AChE) by organophosphorus (OP) agents.

The Problem: OP Poisoning OP agents exert their toxicity by covalently binding to a critical serine residue in the active site of AChE. This "phosphorylated" enzyme is inactive.[1] Consequently, the neurotransmitter acetylcholine (ACh) accumulates in synapses, leading to a cholinergic crisis characterized by symptoms like convulsions, respiratory failure, and potentially death.[1]

The Solution: Nucleophilic Reactivation this compound (and its more potent quaternary derivatives) functions as a targeted nucleophile. The process unfolds in two critical steps:

-

Deprotonation: At physiological pH, a fraction of the oxime's hydroxyl group (-NOH) is deprotonated to its more potent nucleophilic form, the oximate anion (-NO⁻).[1] The pKa of ~10 for this proton underscores the need for a sufficient concentration of the anion.[5][8]

-

Nucleophilic Attack: The oximate anion attacks the electrophilic phosphorus atom of the OP-AChE complex. This attack forms a new, transient intermediate.

-

Enzyme Regeneration: The bond between the phosphorus atom and the serine residue is cleaved, liberating the active AChE enzyme. The OP agent, now attached to the oxime, diffuses away as a harmless complex.[1]

While this compound itself can reactivate the enzyme, studies show it is significantly less potent than its quaternary ammonium derivatives.[3] It does not effectively cross the blood-brain barrier and, in some studies, did not significantly alter AChE activity on its own in vivo.[3][14] Therefore, it is best understood as a crucial starting material and a model compound for the development of more effective antidotes.[3][8]

Experimental Protocol: In Vitro AChE Reactivation Assay

To quantify the reactivation potential of oxime compounds, a well-established in vitro assay, often based on Ellman's method, is used. This protocol serves as a self-validating system by including essential controls.

Objective: To measure the percentage of OP-inhibited AChE activity restored by this compound over time.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

Organophosphate inhibitor (e.g., diisopropylfluorophosphate, DFP)

-

This compound

-

Ellman's Reagent (DTNB)

-

Acetylthiocholine (ATCh) substrate

-

Phosphate buffer (pH 7.4)

-

96-well microplate and reader (412 nm)

Methodology:

-

Enzyme Inhibition:

-

Incubate a solution of AChE with a specific concentration of the OP inhibitor (e.g., DFP) for a set time (e.g., 30 minutes) to achieve >95% inhibition.

-

Causality: This step creates the inhibited enzyme substrate for the reactivation experiment.

-

-

Reactivation Step:

-

Add a solution of this compound to the inhibited enzyme solution.

-

Incubate at a controlled temperature (e.g., 37°C) and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Causality: This is the core step where the oxime works to regenerate the enzyme. A time course reveals the reaction kinetics.

-

-

Activity Measurement:

-

To each aliquot, add ATCh substrate and DTNB solution.

-

Measure the rate of increase in absorbance at 412 nm. The hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

Causality: The rate of color change is directly proportional to the amount of active (reactivated) AChE.

-

-

Controls (Critical for Trustworthiness):

-

Negative Control (Spontaneous Reactivation): Inhibited enzyme incubated with buffer only (no oxime). This measures the rate of spontaneous hydrolysis of the OP-enzyme bond.

-

Positive Control (100% Activity): Uninhibited enzyme with substrate and DTNB. This defines the maximum possible enzyme activity.

-

Blank: All reagents except the enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.

-

-

Calculation:

-

Reactivation (%) = [(Rate of reactivated sample - Rate of negative control) / (Rate of positive control - Rate of blank)] x 100.

-

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is classified as harmful if swallowed or inhaled, and causes skin, eye, and respiratory tract irritation.[5][6][7] The toxicological properties have not been fully investigated.[7]

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical safety goggles, appropriate protective gloves, and a lab coat.[7][9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[4][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][7][9]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical aid.[7]

Conclusion

This compound (CAS 696-54-8) is far more than a simple heterocyclic compound. It is a cornerstone molecule in the field of toxicology and drug development, providing the essential chemical scaffold for life-saving acetylcholinesterase reactivators. Its well-defined physicochemical properties, straightforward synthesis, and clear mechanism of action make it an invaluable tool for researchers developing new antidotes for organophosphate poisoning and for scientists exploring the principles of nucleophilic catalysis and enzyme kinetics. Proper understanding and handling of this compound are essential for leveraging its full scientific potential safely and effectively.

References

- Pipzine Chemicals. (n.d.). This compound.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link].

-

Shih, T. M., et al. (n.d.). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. PubMed. Retrieved from [Link].

- Radić, Z., et al. (2003). Cholinesterase reactivation in vivo with a novel bis-oxime optimized by computer-aided design. Mayo Clinic Proceedings.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxaldehyde, oxime (CAS 696-54-8). Retrieved from [Link].

-

Marek, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. PubMed. Retrieved from [Link].

- Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicology Research.

- Autechem. (n.d.). China Manufacturer Supply High Quality this compound CAS 696-54-8.

- Green, A. L., & Smith, H. J. (1958). The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides. Biochemical Journal.

- Washington State University. (n.d.).

- Marek, J., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts.

-

Green, A. L., & Smith, H. J. (1958). The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides. PMC. Retrieved from [Link].

-

NIST. (n.d.). 4-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook. Retrieved from [Link].

- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.

- ResearchGate. (n.d.). ¹H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime.

- Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic, and Structural Properties of Organogermanyl(IV) Complexes of Pyridine Oximes.

- NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook.

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. CAS 696-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 696-54-8 [chemicalbook.com]

- 9. fishersci.es [fishersci.es]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]

- 13. Synthesis and disinfection effect of the pyridine-4-aldoxime based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Pyridinealdoxime

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pyridinealdoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-PA), a heterocyclic organic compound, holds significant importance primarily as a foundational chemical scaffold for the development of acetylcholinesterase (AChE) reactivators. These reactivators are critical antidotes for poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1] This guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It details its synthesis, chemical reactivity, and mechanism of action as an AChE reactivator. Furthermore, this document includes detailed experimental protocols for its synthesis and for evaluating its biological activity, alongside crucial safety and handling information, to support its application in research and drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a pyridine ring substituted at the fourth position with an aldoxime functional group.[2] This structure is fundamental to its chemical behavior and biological activity.

-

IUPAC Name : (NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine[3]

-

CAS Number : 696-54-8[4]

-

Molecular Formula : C₆H₆N₂O[3]

-

Molecular Weight : 122.12 g/mol [3]

-

Canonical SMILES : C1=CN=CC=C1C=NO[3]

-

InChI Key : OFYLBLSSPQTTHT-YVMONPNESA-N[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. It typically appears as a white to off-white or light yellow crystalline powder.[2][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 131-133 °C / 158-160 °C | [5][7][8] |

| Boiling Point | 227.52 °C (estimate) | [7][9] |

| Density | ~1.24 g/cm³ (estimate) | [5][7] |

| Water Solubility | 10 g/L at 20 °C | [6][7] |

| Solubility (Organic) | Soluble in ethanol and methanol | [5] |

| pKa | pK₁: 4.73 (pyridinium ion), pK₂: 10.03 (oxime) | [6][7] |

| Flash Point | >110 °C | [7][10] |

| pH | 6.3 (10g/L solution in H₂O at 20 °C) | [6][7] |

Note: Variations in reported melting points may be due to different isomeric forms or purity levels.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the protons on the pyridine ring and the oxime group. Aromatic protons typically appear in the δ 7.5-8.8 ppm range, while the oxime proton (N-OH) signal is found further downfield, often above δ 12 ppm. The aldehydic proton of the oxime group (CH=N) appears around δ 8.4 ppm.[11]

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbons of the pyridine ring and the oxime functional group.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A strong band corresponding to the C=N stretch of the oxime is typically observed. The O-H stretching vibration of the hydroxyl group appears as a broad band, and vibrations associated with the pyridine ring are also present.[12]

-

UV-Vis Spectroscopy : Due to the conjugated system of the pyridine ring and the aldoxime group, this compound exhibits absorption in the UV region, which can be utilized for quantitative analysis.[12]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the pyridine ring and the nucleophilic oxime.

-

Nucleophilicity : The oxygen atom of the oxime group is a potent nucleophile, a feature central to its primary biological function.[3][13] This allows it to attack electrophilic centers, most notably the phosphorus atom in organophosphate-inhibited AChE.

-

Acidity and Basicity (pKa) : this compound has two ionizable groups. The pyridine nitrogen is weakly basic and can be protonated (pK₁ ≈ 4.73).[6][7] The oxime hydroxyl group is weakly acidic (pK₂ ≈ 10.03), and its deprotonation to the oximate anion significantly enhances its nucleophilicity.[6][7] The compound's charge and reactivity are therefore highly pH-dependent.[2]

-

Coordination Chemistry : The oxime group and the pyridine nitrogen are excellent ligands for metal ions. This compound can form stable coordination complexes with various transition metals, such as copper, nickel, and zinc, making it a useful building block in materials science and coordination chemistry.[1][3]

-

Synthetic Intermediate : It serves as a versatile intermediate in organic synthesis. It can participate in reactions to create more complex molecules, including other potential AChE reactivators and novel heterocyclic compounds.[5][14][15]

Core Application: Acetylcholinesterase (AChE) Reactivation

The most significant application of this compound is as a parent structure for antidotes against organophosphate (OP) poisoning.[1] OPs, found in nerve agents (e.g., Sarin, VX) and pesticides, exert their toxicity by covalently binding to a serine residue in the active site of AChE, rendering the enzyme inactive.[16][17] This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis.

The mechanism of reactivation involves a nucleophilic attack by the deprotonated oximate form of the aldoxime on the phosphorus atom of the OP-AChE conjugate. This displaces the phosphoryl group from the serine residue, regenerating the active enzyme and forming a stable oxime-phosphonate complex that is subsequently eliminated.[3][13]

Caption: Mechanism of AChE reactivation by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the reaction of 4-pyridinecarboxaldehyde with hydroxylamine.[5][6]

Materials:

-

4-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and heat source

-

Filtration apparatus

Procedure:

-

Prepare Hydroxylamine Solution: In a beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium carbonate in a minimal amount of water. This liberates the free hydroxylamine base.

-

Prepare Aldehyde Solution: In a round-bottom flask, dissolve 1.0 equivalent of 4-pyridinecarboxaldehyde in a suitable solvent like ethanol.

-

Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of 4-pyridinecarboxaldehyde at room temperature.

-

Heating: Attach a condenser to the flask and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often crystallize out of the solution. Cooling further in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using melting point analysis and spectroscopic methods (NMR, IR).

In Vitro Assay for AChE Reactivation (Ellman's Method Adaptation)

This protocol outlines a method to evaluate the ability of this compound to reactivate OP-inhibited AChE, based on the widely used Ellman's assay.[18]

Principle: AChE activity is measured by monitoring the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.

Materials:

-

Source of Acetylcholinesterase (e.g., from human red blood cells)

-

Organophosphate inhibitor (e.g., paraoxon)

-

This compound

-

Acetylthiocholine (ATCh) as substrate

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

96-well microplate and plate reader

Procedure:

-

Enzyme Inhibition: Incubate a solution of AChE in phosphate buffer with a specific concentration of the organophosphate inhibitor for a set period (e.g., 30 minutes) to achieve significant (>95%) inhibition.

-

Reactivation Step: Add a solution of this compound (at various concentrations) to the inhibited enzyme mixture. Incubate for a defined time (e.g., 10-30 minutes) to allow for reactivation.

-

Activity Measurement:

-

To each well of a 96-well plate, add the reactivated enzyme solution.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is directly proportional to the AChE activity.

-

Controls: Run parallel experiments including:

-

Uninhibited AChE (for 100% activity reference).

-

Inhibited AChE without reactivator (for 0% reactivation reference).

-

Spontaneous hydrolysis of the substrate (no enzyme).

-

-

Analysis: Calculate the percentage of reactivation for each concentration of this compound by comparing the reaction rate to that of the uninhibited and inhibited controls.

Safety and Handling

This compound is a chemical that must be handled with appropriate care.

-

Hazards: It is harmful if swallowed or inhaled.[4][6] It can cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10][19]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][10]

Conclusion

This compound is a compound of immense value in medicinal chemistry and toxicology. Its well-defined physicochemical properties, combined with the potent nucleophilicity of its oxime group, make it the cornerstone for developing life-saving antidotes for organophosphate poisoning. A thorough understanding of its synthesis, reactivity, and biological mechanism of action, as detailed in this guide, is essential for researchers and scientists working to create more effective and broad-spectrum countermeasures against chemical threats.

References

- Benchchem. (n.d.). This compound | Research Chemicals.

- Pipzine Chemicals. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- CymitQuimica. (n.d.). CAS 696-54-8: this compound.

- Guidechem. (n.d.). This compound 696-54-8 wiki.

- Shih, T. M., et al. (n.d.). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. PubMed.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

- Kuca, K., Patocka, J., Cabal, J., & Jun, D. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicology Research, 6(7-8), 565-70.

- Benchchem. (n.d.). 3-Pyridinealdoxime | Acetylcholinesterase Reactivator.

- Fisher Scientific. (2024, February 11). SAFETY DATA SHEET - Pyridine-4-carboxaldoxime.

- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.

- Global Trade Online Limited. (n.d.). China Manufacturer Supply High Quality this compound CAS 696-54-8.

- ChemicalBook. (n.d.). This compound(696-54-8) 1H NMR spectrum.

- Malinak, D., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Molecules, 20(3), 3682-96.

- Malinak, D., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. ResearchGate.

- Korabecny, J., et al. (2014). A 7-methoxytacrine–this compound hybrid as a novel prophylactic agent with reactivation properties in organophosphate intoxication. MedChemComm, 5, 936-943.

- ChemicalBook. (n.d.). This compound | 696-54-8.

- Araújo, J. Q., et al. (2016). Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime: An experimental matrix isolation and theoretical density functional theory study. ResearchGate.

- Sriram Chemicals. (n.d.). Pyridine-4-carboxaldoxime.

- ChemicalBook. (n.d.). 696-54-8(this compound) Product Description.

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. CAS 696-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 696-54-8 [chemicalbook.com]

- 8. Pyridine-4-carboxaldoxime - SRIRAMCHEM [sriramchem.com]

- 9. 696-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound(696-54-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and disinfection effect of the pyridine-4-aldoxime based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 7-methoxytacrine–this compound hybrid as a novel prophylactic agent with reactivation properties in organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.es [fishersci.es]

4-Pyridinealdoxime: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinealdoxime, a seemingly unassuming molecule, stands as a reagent of significant versatility and utility in the realm of organic synthesis. While widely recognized for its critical role in medicinal chemistry as a precursor to acetylcholinesterase (AChE) reactivators—antidotes for organophosphate poisoning—its application portfolio extends far beyond this singular, albeit vital, function. This technical guide provides a comprehensive exploration of this compound, delving into its fundamental chemical properties, synthesis, and diverse applications as a nucleophile, a building block for heterocyclic systems, and a ligand in transition metal catalysis. By synthesizing technical data with mechanistic insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a valuable tool in their synthetic endeavors.

Introduction: Unveiling the Potential of this compound

This compound, also known as isonicotinaldehyde oxime, is an organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] This unique structural combination imparts a rich and varied chemical reactivity, making it a valuable asset in the synthetic chemist's toolbox. The pyridine nitrogen provides a basic site and a point for quaternization, while the oxime moiety offers nucleophilic character and the potential for a variety of chemical transformations.[1] This guide will navigate through the key aspects of this compound, from its fundamental properties to its sophisticated applications in constructing complex molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 696-54-8 | [3] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 131-133 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol and methanol. | [1] |

| pKa | ~8.0 | [1] |

The synthesis of this compound is a straightforward and well-established process, typically achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-pyridinecarboxaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Slowly add the hydroxylamine solution to the stirred solution of 4-pyridinecarboxaldehyde at room temperature.

-

The reaction mixture is then gently refluxed for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white crystalline solid.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both its pyridine ring and its aldoxime functional group.

Nucleophilic Reactivity and Synthesis of Bioactive Molecules

The nitrogen atom of the pyridine ring and the oxygen atom of the oxime group are both nucleophilic centers. The pyridine nitrogen readily undergoes quaternization when treated with alkyl halides. This reaction is fundamental to the synthesis of a wide range of biologically active compounds.

A significant application in this area is the synthesis of quaternary ammonium salts (QAS) with antimicrobial properties. By reacting this compound with various long-chain alkyl bromides, a series of pyridinium-4-aldoxime salts have been synthesized and shown to exhibit antibacterial and antifungal activity.[6][7] The length of the alkyl chain plays a crucial role in the antimicrobial efficacy of these compounds.[6]

Representative Reaction Scheme: Synthesis of Quaternary Pyridinium-4-aldoxime Salts

Caption: General scheme for the synthesis of antimicrobial quaternary pyridinium-4-aldoxime salts.

Precursor to Acetylcholinesterase (AChE) Reactivators

The most prominent application of this compound is in the synthesis of antidotes for organophosphate poisoning.[2] Organophosphates, found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase (AChE) by phosphorylating a serine residue in its active site.[2] The accumulation of acetylcholine leads to a cholinergic crisis, which can be fatal.

This compound serves as a key building block for the synthesis of various oxime-based AChE reactivators, such as pralidoxime (2-PAM) and obidoxime, although it is the 2- and 4-isomers that are most commonly employed in the final drug structures.[8] The quaternized nitrogen of the pyridine ring in these reactivators helps to anchor the molecule within the active site of the inhibited enzyme, positioning the nucleophilic oximate anion to attack the phosphorus atom of the organophosphate group. This regenerates the active enzyme.[2]

Diagram: Mechanism of Acetylcholinesterase Reactivation

Caption: Simplified mechanism of acetylcholinesterase reactivation by a this compound-based reactivator.

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the oxime group of this compound can both coordinate to metal ions, making it an effective chelating agent.[3][9] This property is utilized in analytical chemistry for the detection of trace heavy metals.[9]

Furthermore, transition metal complexes of pyridine-containing ligands are widely used as catalysts in organic synthesis.[10] While specific catalytic applications of this compound complexes are not as extensively documented as those of other pyridine derivatives, its ability to form stable complexes suggests potential in areas such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the pyridine ring can be tuned by the aldoxime substituent, which in turn can influence the catalytic activity of the metal center.

Building Block for Heterocyclic Synthesis

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds.[9] The oxime functionality can be transformed into other functional groups, such as nitriles or amides, under appropriate conditions. For instance, dehydration of aldoximes is a common method for the synthesis of nitriles.[11][12] These transformations open up avenues for the synthesis of a wide range of pyridine-containing heterocycles with potential biological activities.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation.[3] It is crucial to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

Conclusion

This compound is a reagent of considerable value in organic synthesis, with applications that are both established and emerging. Its role as a cornerstone in the development of life-saving antidotes for organophosphate poisoning is undisputed. Beyond this, its utility as a precursor for antimicrobial agents, a versatile chelating ligand, and a building block for diverse heterocyclic systems underscores its importance for researchers in academia and industry. A comprehensive understanding of its reactivity and synthetic potential, as outlined in this guide, will undoubtedly spur further innovation and the development of novel molecules for a wide range of applications, from drug discovery to materials science.

References

- This compound CAS 696-54-8 - Shanghai Talent Chemical Co.,Ltd. (URL not available)

- This compound - Pipzine Chemicals.

-

Synthesis and disinfection effect of the pyridine-4-aldoxime based salts - PubMed. [Link]

- This compound | Research Chemicals | RUO - Benchchem. (URL not available)

-

The reaction between pyridine-4-aldoxime and methiodide thioesters: a model for enzymic transacetylation - PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]

- China Manufacturer Supply High Quality this compound CAS 696-54-8 with best price Wholesale & Bulk. (URL not available)

-

Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts - ResearchGate. [Link]

-

Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. [Link]

-

On the isomers of pyridine-4-carboxaldoxime and its nitrate salt: X-ray crystal structure and quantum chemical calculation - Graz University of Technology. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity - ResearchGate. [Link]

-

Conformational preferences of the syn-pyridinecarboxaldehyde oximes - Canadian Science Publishing. [Link]

-

This compound | C6H6N2O | CID 135460230 - PubChem - NIH. [Link]

-

Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase - ResearchGate. [Link]

-

Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach - PMC - PubMed Central. [Link]

-

Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - Organic Chemistry Portal. [Link]

-

A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. [Link]

- O-alkylation and arylation of Oximes, Hydroxylamines and rel

-

Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties - ResearchGate. [Link]

-

9 - Organic Syntheses Procedure. [Link]

-

On the isomers of pyridine-4-carboxaldoxime and its nitrate salt, X-ray crystal structure and quantum chemical calculations | Request PDF - ResearchGate. [Link]

- Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. (URL not available)

-

Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. [Link]

-

Metal complex catalysis in a synthesis of pyridine bases - ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

-

An Efficient Synthesis of Nitriles from Aldoximes in the Presence of Trifluoromethanesulfonic Anhydride in Mild Conditions | Request PDF - ResearchGate. [Link]

-

Transition metal pyridine complexes - Wikipedia. [Link]

-

Synthesis of small pyridine building blocks | Request PDF - ResearchGate. [Link]

-

Metal-catalysed Pyridine Ring Synthesis - Wordpress. [Link]

- Design and synthesis of fused pyridine building blocks for automated library gener

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

-

Heterocyclic Building Blocks - SRD ORGANICS LTD. [Link]

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. [Link]

Sources

- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 2. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 696-54-8 [chemicalbook.com]

- 6. Synthesis and disinfection effect of the pyridine-4-aldoxime based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. talentchemicals.com [talentchemicals.com]

- 10. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]

- 12. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Pyridinealdoxime: A Comprehensive Technical Guide

Introduction

4-Pyridinealdoxime, also known as isonicotinaldehyde oxime, is a significant organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] Its chemical formula is C₆H₆N₂O, and it has a molecular weight of 122.12 g/mol .[2] This compound serves as a crucial intermediate in the synthesis of various organic molecules and is notably used as a reactivator for acetylcholinesterase inhibited by organophosphates, highlighting its importance in the development of antidotes for nerve agent poisoning.[1]

The unambiguous identification and structural confirmation of this compound are paramount for its application in research and drug development. Spectroscopic techniques provide the necessary tools for this characterization. This in-depth technical guide offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a core understanding of its spectral properties.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, syn and anti, arising from the orientation of the hydroxyl group relative to the imine hydrogen. The syn isomer is generally the more stable and predominant form. The structural analysis presented in this guide pertains to the common isomeric form of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~12.45 | Singlet | 1H | N-OH | DMSO-d₆ |

| ~8.83 | Doublet | 2H | H -2, H -6 | DMSO-d₆ |

| ~8.40 | Singlet | 1H | CH =N | DMSO-d₆ |

| ~7.75 | Doublet | 2H | H -3, H -5 | DMSO-d₆ |

| ~12.0 | Broad Singlet | 1H | N-OH | CDCl₃ |

| ~8.65 | Doublet | 2H | H -2, H -6 | CDCl₃ |

| ~8.15 | Singlet | 1H | CH =N | CDCl₃ |

| ~7.55 | Doublet | 2H | H -3, H -5 | CDCl₃ |

Data sourced from ChemicalBook. [4]

Interpretation of the ¹H NMR Spectrum:

-

N-OH Proton: The downfield signal at approximately 12.45 ppm (in DMSO-d₆) or 12.0 ppm (in CDCl₃) corresponds to the acidic proton of the oxime hydroxyl group. Its broadness can be attributed to hydrogen bonding and exchange with residual water in the solvent.

-

Pyridine Protons: The pyridine ring exhibits an AA'BB' spin system. The protons at positions 2 and 6 (ortho to the nitrogen) are deshielded due to the electron-withdrawing effect of the nitrogen atom and appear as a doublet around 8.83 ppm (DMSO-d₆) or 8.65 ppm (CDCl₃). The protons at positions 3 and 5 (meta to the nitrogen) are less deshielded and resonate as a doublet at approximately 7.75 ppm (DMSO-d₆) or 7.55 ppm (CDCl₃).

-

Aldoxime Proton: The singlet at around 8.40 ppm (DMSO-d₆) or 8.15 ppm (CDCl₃) is assigned to the proton attached to the imine carbon (CH=N).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C -2, C -6 |

| ~148.0 | C =N |

| ~140.0 | C -4 |

| ~121.0 | C -3, C -5 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The carbon atoms at positions 2 and 6 are equivalent and appear at approximately 150.5 ppm. The carbon atom at the 4-position, attached to the aldoxime group, resonates around 140.0 ppm. The equivalent carbons at positions 3 and 5 are observed at approximately 121.0 ppm.

-

Aldoxime Carbon: The carbon of the imine group (C=N) is found at around 148.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR of a Solid Sample

For a solid sample like this compound, the KBr pellet method is commonly employed:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental variations.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.

Caption: Experimental workflow for FT-IR spectroscopy (KBr pellet method).

IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Oxime |

| 3100-3000 | Medium | C-H stretch | Aromatic (Pyridine) |

| 1680-1640 | Medium | C=N stretch | Oxime |

| 1600-1475 | Medium-Weak | C=C and C=N stretch | Aromatic (Pyridine Ring) |

| 1300-1000 | Strong | C-O stretch | Oxime |

| 900-690 | Strong | C-H bend (out-of-plane) | Aromatic (Pyridine) |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.

-

Aromatic C-H Stretch: The absorption in the 3100-3000 cm⁻¹ range is indicative of the C-H stretching vibrations of the pyridine ring.

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the oxime group typically appears in the 1680-1640 cm⁻¹ region.

-

Aromatic Ring Vibrations: The absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the oxime.

-

Out-of-Plane C-H Bending: The strong absorptions in the 900-690 cm⁻¹ range are characteristic of the out-of-plane C-H bending vibrations of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[5]

-

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Pyridinealdoxime

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Pyridinealdoxime, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, single-crystal growth, and definitive structural elucidation of both the syn and anti isomers by single-crystal X-ray diffraction. A thorough examination of the molecular geometry, intermolecular interactions, and supramolecular architecture is presented, offering valuable insights for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a versatile organic compound that plays a crucial role as a building block in the synthesis of various pharmaceutical agents and functional materials.[1] Its structural motif, featuring a pyridine ring and an aldoxime functional group, allows for a range of chemical modifications and makes it an important intermediate in the development of reactivators for acetylcholinesterase inhibited by organophosphates.[2] The ability of the oxime group and the pyridine nitrogen to participate in hydrogen bonding and coordination complexes underpins its utility in crystal engineering and the design of novel supramolecular assemblies.

A precise understanding of the three-dimensional structure of this compound is paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and controlling its solid-state packing. This guide focuses on the detailed analysis of the crystal structures of the two geometric isomers of this compound: syn-4-Pyridinealdoxime and anti-4-Pyridinealdoxime.

Methodology: From Synthesis to Structural Determination

The successful analysis of a crystal structure is predicated on a robust and reproducible experimental workflow. This section outlines the key methodologies for the synthesis, purification, single-crystal growth, and X-ray diffraction analysis of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine. This established method provides a high yield of the desired product.

Experimental Protocol:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in water is carefully neutralized by the dropwise addition of an aqueous solution of sodium hydroxide. This in-situ formation of free hydroxylamine is crucial for the subsequent reaction.

-

Reaction with Aldehyde: To the freshly prepared hydroxylamine solution, a solution of 4-pyridinecarboxaldehyde in a suitable solvent, such as ethanol, is added. The reaction mixture is then stirred at room temperature.

-

Precipitation and Isolation: The product, this compound, precipitates out of the solution as a crystalline solid. The solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to light yellow crystalline powder.[3]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical step for successful X-ray diffraction analysis. For both isomers of this compound, single crystals suitable for X-ray analysis were grown using the slow evaporation method.

Experimental Protocol:

-

Solvent Selection: A saturated solution of purified this compound is prepared at room temperature in a suitable solvent. For the syn isomer, water is an effective solvent, while for the anti isomer, an ethanolic solution is used.[4][5]

-

Slow Evaporation: The saturated solution is placed in a loosely covered container to allow for the slow evaporation of the solvent over several days.

-

Crystal Harvesting: As the solvent evaporates, single crystals of sufficient size and quality will form. These are carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a four-circle single-crystal X-ray diffractometer.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of either the syn or anti isomer was mounted on a goniometer head.

-

Data Collection: The crystal was subjected to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.7107 Å), and diffraction data were collected at room temperature. A series of diffraction frames were recorded as the crystal was rotated.[5]

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures.[4][5]

Results and Discussion: The Crystal Structures of syn- and anti-4-Pyridinealdoxime

The X-ray diffraction analysis revealed that the syn and anti isomers of this compound crystallize in different crystal systems, leading to distinct packing arrangements and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic data for both isomers are summarized in the table below for direct comparison.

| Parameter | syn-4-Pyridinealdoxime[5] | anti-4-Pyridinealdoxime[4] |

| Chemical Formula | C₆H₆N₂O | C₆H₆N₂O |

| Formula Weight | 122.13 g/mol | 122.13 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n |

| a (Å) | 15.750(2) | 9.080(1) |

| b (Å) | 7.434(1) | 5.4366(4) |

| c (Å) | 5.406(1) | 12.108(1) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90.00(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 632.9(2) | 597.7(1) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.281 | 1.357 |

| R-factor | 0.066 | 0.052 |

Molecular Structure and Conformation

In both isomers, the pyridine ring is essentially planar. The oxime group, however, exhibits a slight twist relative to the plane of the pyridine ring. For the syn isomer, this twist angle is 13.7°, while for the anti isomer, it is a smaller 7.7°.[4][5] This difference in torsion is likely due to the varied steric interactions in the two configurations. The bond lengths within the oxime moiety (C=N and N-O) are consistent with typical values for aldoximes.[4][5]

Supramolecular Architecture and Intermolecular Interactions

The packing of molecules in the crystalline state is governed by a network of intermolecular interactions, primarily hydrogen bonds.

Diagram of Intermolecular Hydrogen Bonding:

Caption: Hydrogen bonding patterns in syn- and anti-4-Pyridinealdoxime.

In both the syn and anti isomers, the dominant intermolecular interaction is a single hydrogen bond that connects adjacent molecules into infinite chains.[4][5] This hydrogen bond forms between the hydroxyl group of the oxime (the donor) and the nitrogen atom of the pyridine ring of a neighboring molecule (the acceptor).

-

In syn-4-Pyridinealdoxime: The O-H···N hydrogen bond has a donor-acceptor distance of 2.720 Å.[6]

-

In anti-4-Pyridinealdoxime: A similar O-H···N hydrogen bonding motif is observed, leading to the formation of infinite chains.[4]

This consistent formation of one-dimensional chains through a robust hydrogen bonding interaction highlights a key feature of the supramolecular chemistry of this compound. The different packing efficiencies of these chains, dictated by the isomeric form, account for the observed differences in crystal system and density.

Conclusion

The crystal structures of both syn- and anti-4-Pyridinealdoxime have been unambiguously determined through single-crystal X-ray diffraction. This guide has detailed the necessary experimental protocols for synthesis, crystallization, and structural analysis. The crystallographic data reveals that while both isomers exhibit a planar pyridine ring with a slightly twisted oxime group, they crystallize in different space groups with distinct unit cell parameters. The dominant supramolecular feature in both structures is the formation of infinite one-dimensional chains via O-H···N(pyridine) hydrogen bonds. These detailed structural insights are invaluable for the rational design of new pharmaceutical agents and functional materials based on the this compound scaffold.

References

-

Martínez-Ripoll, M., & Lorenz, H. P. (1976). Structural studies of pyridine oximes. II. The crystal and molecular structure of anti-4-pyridinecarboxaldehyde oxime. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(8), 2325-2328. [Link]

-

Martínez-Ripoll, M., & Lorenz, H. P. (1976). Structural studies of pyridine oximes. I. The crystal and molecular structure of syn-pyridinecarboxaldehyde oxime. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(8), 2322-2325. [Link]

-

Martínez-Ripoll, M., & Lorenz, H. P. (1976). Structural Studies of Pyridine Oximes. I. The Crystal and Moleedar Structure of syn-4-Pyridineearboxaldehyde Oxime. Acta Crystallographica Section B: Structural Science, 32(8), 2322-2325. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135460230, this compound. Retrieved from [Link].

-

Ucar, I., Bulut, A., & Büyükgüngör, O. (2008). Aquacopper(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), m979. [Link]

-

National Institute of Standards and Technology (n.d.). 4-Pyridinecarboxaldehyde, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). pyridine-4-aldoxime. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

Doreswamy, B. H., et al. (2006). Crystal structure of (pyridine-2-aldoxime-N,N′)palladium (II) chloride, [Pd(C12HuClN4O2)]Cl. ResearchGate. [Link]

Sources

A Technical Guide to the Mechanism of 4-Pyridinealdoxime as an Acetylcholinesterase Reactivator

Abstract

Organophosphate (OP) compounds, utilized as pesticides and weaponized as nerve agents, pose a significant global health threat, responsible for an estimated 200,000 deaths annually.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms like seizures, respiratory failure, and ultimately, death.[4][5][6] The primary post-exposure treatment involves the administration of an AChE reactivator, with 4-Pyridinealdoxime (4-PAM), also known as Pralidoxime, being a cornerstone of this therapy.[7][8] This guide provides an in-depth examination of the molecular mechanism by which 4-PAM restores AChE function, discusses the kinetic principles governing its efficacy, and details the experimental methodologies used to validate its action.

The Challenge: Organophosphate-Induced Acetylcholinesterase Inhibition

The physiological role of AChE is to hydrolyze acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, terminating the nerve signal.[9] Organophosphates disrupt this process by acting as potent inhibitors of AChE.

The Molecular Hijacking of AChE

The active site of AChE contains a catalytic triad, with a critical serine residue.[9] During normal function, this serine's hydroxyl group attacks the acetyl group of acetylcholine. Organophosphates, such as the nerve agent sarin, mimic this substrate. The phosphorus atom of the OP is attacked by the serine hydroxyl group, leading to the formation of a stable, covalent phosphoserine bond.[10][11] This process, known as phosphorylation, effectively inactivates the enzyme.[9]

With AChE inhibited, acetylcholine accumulates unabated in the synapse, leading to hyperstimulation of muscarinic and nicotinic receptors.[6][12] This causes the severe clinical toxidrome known as a "cholinergic crisis," which, if untreated, is fatal due to respiratory muscle paralysis.[10]

Figure 1: Simplified schematic of Acetylcholinesterase (AChE) inhibition by an organophosphate (OP).

The Concept of "Aging"

The phosphorylated AChE conjugate is not indefinitely susceptible to reactivation. It can undergo a time-dependent chemical modification known as "aging."[7][13] This process typically involves the dealkylation of the phosphorus group, which strengthens the bond to the serine residue.[14] Once aged, the inhibited enzyme is resistant to reactivation by current oxime antidotes, highlighting the critical importance of administering reactivators promptly after exposure.[13][14][15]

The Solution: this compound (Pralidoxime)

4-PAM (Pralidoxime) is a quaternary pyridinium oxime, a class of compounds designed specifically to reactivate phosphorylated AChE.[7][10] Its structure is key to its function. The positively charged quaternary nitrogen helps to orient the molecule within the AChE active site, while the oxime group (-C=N-OH) acts as a potent nucleophile.[7][13]

The Mechanism of Reactivation